molecular formula C12H24N2O2 B11720236 tert-butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate

tert-butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate

Cat. No.: B11720236
M. Wt: 228.33 g/mol
InChI Key: GBQCWTIAMWDUCH-LCYFTJDESA-N
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Description

tert-Butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate: is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound is known for its use in organic synthesis, particularly in the protection of amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aldehyde or ketone under mild conditions. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate is used as a protecting group for amines. It helps in preventing unwanted side reactions during multi-step synthesis .

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It helps in the selective modification of biomolecules .

Medicine: In medicinal chemistry, it is used in the development of drugs, particularly those targeting enzymes and receptors. It aids in the stabilization of drug molecules .

Industry: The compound finds applications in the production of polymers and resins. It is used as an intermediate in the synthesis of various industrial chemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate involves the formation of a stable carbamate linkage. This linkage is resistant to hydrolysis under physiological conditions, making it useful in drug design. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity through covalent bonding .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • N-Boc-ethanolamine
  • N-Boc-ethylenediamine

Comparison: tert-Butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate is unique due to its specific structure, which provides enhanced stability and selectivity in chemical reactions. Compared to tert-butyl carbamate, it offers better protection for amines and is more resistant to hydrolysis. N-Boc-ethanolamine and N-Boc-ethylenediamine are similar in their use as protecting groups but differ in their specific applications and reactivity .

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate

InChI

InChI=1S/C12H24N2O2/c1-8-9(11(2,3)4)13-14-10(15)16-12(5,6)7/h8H2,1-7H3,(H,14,15)/b13-9-

InChI Key

GBQCWTIAMWDUCH-LCYFTJDESA-N

Isomeric SMILES

CC/C(=N/NC(=O)OC(C)(C)C)/C(C)(C)C

Canonical SMILES

CCC(=NNC(=O)OC(C)(C)C)C(C)(C)C

Origin of Product

United States

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